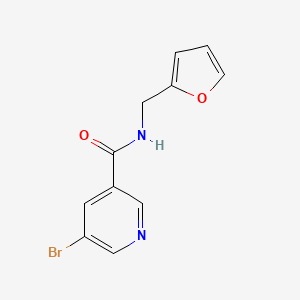

5-bromo-N-(2-furylmethyl)nicotinamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

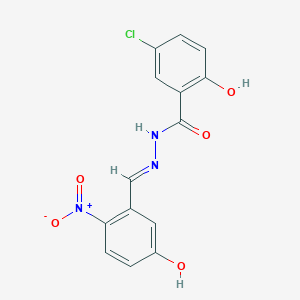

The synthesis of 5-bromo-N-(2-furylmethyl)nicotinamide and related compounds involves multiple steps, starting with the chlorination of 5-bromo-nicotinic acid to prepare 5-bromo-nicotinate, which is then reacted with ammonium aqueous to yield 5-bromo-nicotinamide. Subsequently, 5-bromo-nicotinonitrile is obtained through a reflux reaction using POCl3 as the oxidant. This method reports a total yield of more than 48% (Chen Qi-fan, 2010). Furthermore, the synthesis of nicotinamide and isonicotinamide derivatives via a multicomponent reaction of alkyl isocyanides and acetylenic compounds in the presence of nicotinic or isonicotinic acid is another relevant method (A. Alizadeh, Qasem Oskueyan, S. Rostamnia, 2007).

Molecular Structure Analysis

The structural analysis of nicotinamide derivatives, including those similar to 5-bromo-N-(2-furylmethyl)nicotinamide, shows that they often crystallize as almost planar molecules, with the molecular structure characterized by intermolecular hydrogen bonding. The dihedral angles between the carboxylate groups and the adjacent benzene rings indicate a significant structural aspect that influences their reactivity and interactions (J. Jethmalani et al., 1996).

Chemical Reactions and Properties

Chemical reactions involving 5-bromo-N-(2-furylmethyl)nicotinamide derivatives are diverse. For instance, the reaction with nucleophiles can afford substitution products, while interactions with selenocyanate and thiocyanate anions produce selenadiazoline and thiadiazoline derivatives, respectively. These reactions emphasize the compound's versatility in chemical transformations (H. Hassaneen et al., 1991).

Physical Properties Analysis

The physical properties of 5-bromo-N-(2-furylmethyl)nicotinamide derivatives, such as solubility and partition coefficients, play crucial roles in their pharmacokinetic behavior and potential applications. For example, studies on co-crystals like 5-fluorouracil-nicotinamide show enhanced solubility and anti-tumor effects compared to the compounds alone, indicating the importance of physical properties in their biological efficacy (Zhuyan Zhang et al., 2020).

Chemical Properties Analysis

The chemical properties of nicotinamide derivatives, including reactivity, stability, and interactions with biological molecules, are foundational to their applications in various fields. The reactivity of nicotinamide with different electrophiles and the resultant antifungal activities of its derivatives highlight its chemical versatility and potential for pharmaceutical development (Tamara Siber et al., 2019).

Propiedades

IUPAC Name |

5-bromo-N-(furan-2-ylmethyl)pyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9BrN2O2/c12-9-4-8(5-13-6-9)11(15)14-7-10-2-1-3-16-10/h1-6H,7H2,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHIBQPNAYCIZKQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)CNC(=O)C2=CC(=CN=C2)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9BrN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.10 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-{[4-(4-fluorophenyl)-1,3-thiazol-2-yl]amino}-4-oxobutanoic acid](/img/structure/B5585949.png)

![2-benzyl-4-{[2-(trifluoromethyl)-1-pyrrolidinyl]carbonyl}-1,3-thiazole](/img/structure/B5585951.png)

![4-(1-benzyl-1H-imidazol-2-yl)-1-[(5-methyl-2-thienyl)carbonyl]piperidine](/img/structure/B5585966.png)

![2-methyl-4-[3-(4-thiomorpholinylcarbonyl)phenyl]-2-butanol](/img/structure/B5585988.png)

![[(3R*,4R*)-1-[4-(hydroxymethyl)benzoyl]-4-(4-morpholinylmethyl)-3-pyrrolidinyl]methanol](/img/structure/B5586021.png)

![3-chloro-4-[(4-chlorobenzyl)oxy]-5-methoxybenzaldehyde oxime](/img/structure/B5586023.png)

![4-[1-(cyclopropylmethyl)-1H-imidazol-2-yl]-1-[2-methyl-3-(1H-pyrazol-1-yl)propanoyl]piperidine](/img/structure/B5586041.png)

![N-[4-(acetylamino)phenyl]-2-(1,3-benzoxazol-2-ylthio)acetamide](/img/structure/B5586048.png)